molecular formula C10H10N4O B6622375 N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

Cat. No.: B6622375
M. Wt: 202.21 g/mol
InChI Key: ROHIFYRTYVSPNE-UHFFFAOYSA-N
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Description

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is a compound that features a phenyl group attached to an acetamide moiety, which is further connected to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide typically involves the reaction of phenylacetic acid with 1,2,4-triazole under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is unique due to the presence of both the phenyl and triazole groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c15-10(6-14-8-11-7-12-14)13-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHIFYRTYVSPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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